![molecular formula C20H23N5O4 B2411348 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetic acid CAS No. 878423-75-7](/img/structure/B2411348.png)
2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid” is a complex organic molecule. It contains a purine ring, which is a widespread two-nitrogen containing compound in nature, found in DNA and RNA . The compound also contains a pyrimidine ring, which is a central building block for a wide range of pharmacological applications .
Wissenschaftliche Forschungsanwendungen
Analysis of Global Trends in Herbicide Toxicity Studies
This review highlights the rapid advancements in research on 2,4-dichlorophenoxyacetic acid (2,4-D) toxicology and mutagenicity. It utilizes a quantitative method to visualize and summarize data, revealing that the majority of the research has been contributed by the USA, Canada, and China. The focus has been on areas like occupational risk, neurotoxicity, resistance to herbicides, and the impact on non-target species, particularly aquatic ones. Future research is anticipated to delve deeper into molecular biology, specifically gene expression, and the assessment of exposure in vertebrate bioindicators and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
Antituberculosis Activity of Organotin Complexes
This review discusses the significant antituberculosis activity of organotin complexes, especially those containing mefenamic acid and various bioactive compounds. The activity of these complexes varies based on factors like the nature of the ligand, the organic groups attached to tin, and the compound structure. The review suggests that triorganotin(IV) complexes exhibit superior antituberculosis activity compared to their diorganotin(IV) counterparts, possibly due to the associated toxicity of the organotin compounds decreasing with the order of tri > di > mono-organotins (Iqbal, Ali, & Shahzadi, 2015).
Treatment Options for Wastewater from the Pesticide Industry
This paper discusses the treatment of high-strength wastewater generated by the pesticide production industry, containing various toxic pollutants. It emphasizes the importance of biological processes and granular activated carbon in removing these compounds, potentially creating a high-quality effluent. The paper underscores the need for experimental evaluation of these processes to assert their design, efficiencies, or costs (Goodwin, Carra, Campo, & Soares, 2018).
Herbicides Based on 2,4-D: Microbial Biodegradation
This review provides an overview of the characteristics of herbicides based on 2,4-D, focusing on the role of microorganisms in its degradation and its main degradation metabolite, 2,4-dichlorophenol (2,4-DCP). It highlights the advantages of microbial remediation processes to prevent environmental pollution and safeguard public health (Magnoli, Carranza, Aluffi, Magnoli, & Barberis, 2020).
Eigenschaften
IUPAC Name |
2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-11-8-23(14-6-5-12(2)13(3)7-14)19-21-17-16(24(19)9-11)18(28)25(10-15(26)27)20(29)22(17)4/h5-7,11H,8-10H2,1-4H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDROMPIIZZAZMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)O)C4=CC(=C(C=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
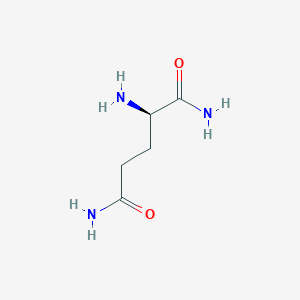
![4-[(1,3-dioxoisoindol-2-yl)methyl]-N,N-diethyl-3,5-dimethylpyrazole-1-carboxamide](/img/structure/B2411268.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2411272.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2411273.png)
![6-Methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B2411275.png)
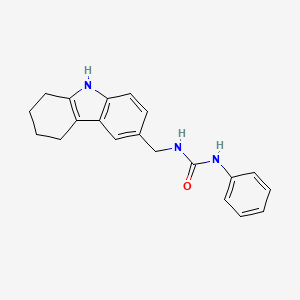
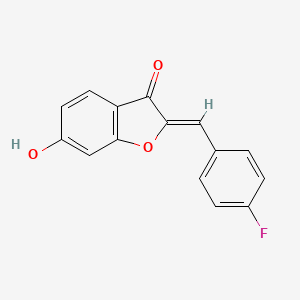
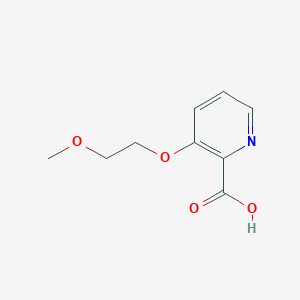
![ethyl 4-(2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2411283.png)
![4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2411284.png)
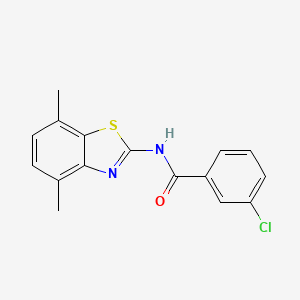
![2-(4-(isopropylsulfonyl)phenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2411286.png)
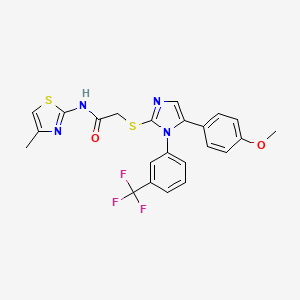
![2-chloro-5-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B2411288.png)
